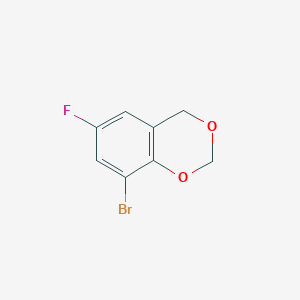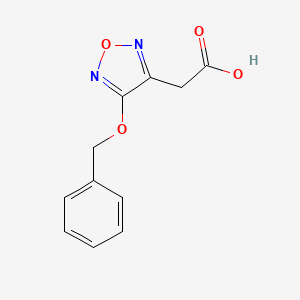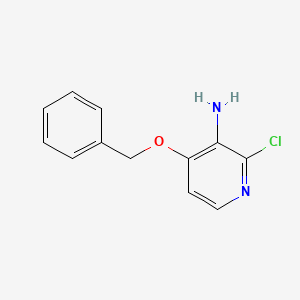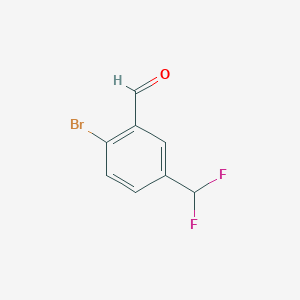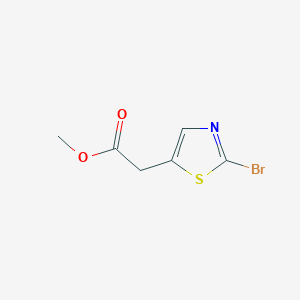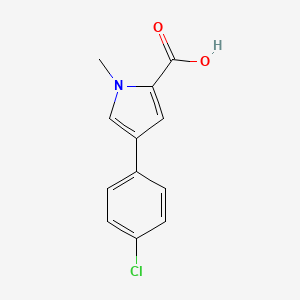
4-(4-chlorophenyl)-1-methyl-1H-pyrrole-2-carboxylic acid
Übersicht
Beschreibung
4-(4-chlorophenyl)-1-methyl-1H-pyrrole-2-carboxylic acid is a useful research compound. Its molecular formula is C12H10ClNO2 and its molecular weight is 235.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity: A study by Nural et al. (2018) synthesized a compound similar to "4-(4-chlorophenyl)-1-methyl-1H-pyrrole-2-carboxylic acid" and tested its antimicrobial activity against various bacterial strains, including S. aureus and E. coli. The compound exhibited antibacterial activity in the range of 31.25–62.5 μg/mL, and antimycobacterial activity with a MIC value of 40 μg/mL (Nural et al., 2018).
Potential Antitumoral Agents: Silva et al. (2012) reported on the crystal structure of two chain functionalized pyrroles, which are active candidates as antitumoral agents. The study is significant in understanding the molecular structure which can aid in drug design (Silva et al., 2012).
Probing Antimycobacterial Activity: Another study by Biava et al. (2008) focused on the synthesis and biological evaluation of new derivatives of 1,5-bis(4-chlorophenyl)-2-methyl-1H-pyrrole. The research revealed that certain derivatives showed promising activity against Mycobacterium tuberculosis (MTB) and atypical mycobacteria, with some derivatives exhibiting better activity than standard treatments (Biava et al., 2008).
Synthesis and Characterization of Derivatives: A study by Kumarasinghe et al. (2009) synthesized and characterized derivatives of "3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid," a compound structurally related to "this compound." The study provides insights into the structural properties of these compounds (Kumarasinghe et al., 2009).
Microwave-Assisted Synthesis: Hesse et al. (2007) conducted a study on microwave-assisted synthesis of various derivatives, including 4-chlorothieno[2,3-d]pyrimidine. This research contributes to the development of efficient synthetic methods for derivatives of "this compound" (Hesse et al., 2007).
Eigenschaften
IUPAC Name |
4-(4-chlorophenyl)-1-methylpyrrole-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO2/c1-14-7-9(6-11(14)12(15)16)8-2-4-10(13)5-3-8/h2-7H,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHGKODFUEISIPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C1C(=O)O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


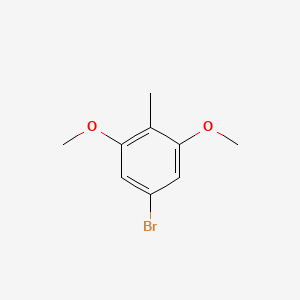
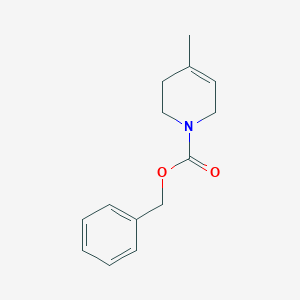
![6-Bromo-5-fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B7961465.png)
![(3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-6-yl)methanol](/img/structure/B7961470.png)
![2-Bromo-7-chloro-imidazo[1,2-c]pyrimidine](/img/structure/B7961475.png)
